(3R)-Palonosetron chemical structure and properties
(3R)-Palonosetron chemical structure and properties
An In-Depth Technical Guide to (3R)-Palonosetron: Structure, Properties, and Synthesis
Executive Summary
Palonosetron is a highly potent, second-generation serotonin 5-HT3 receptor antagonist, distinguished by its high binding affinity and long plasma half-life, making it exceptionally effective in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1][2] The therapeutic agent is a single stereoisomer, (3aS, 3S)-Palonosetron. However, the molecule possesses two chiral centers, giving rise to four possible stereoisomers.[3] This guide focuses on a specific, non-therapeutic diastereomer: (3aS)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one , commonly referred to as (3R)-Palonosetron. For professionals in drug development and manufacturing, understanding the chemical structure, properties, and synthesis of this diastereomer is critical, as it represents a key process-related impurity that must be meticulously controlled to ensure the purity and safety of the final active pharmaceutical ingredient (API).
Chemical Structure and Stereochemistry
The core structure of Palonosetron is a fusion of a tricyclic isoquinolinone system and a bicyclic quinuclidine moiety. The molecule's therapeutic activity is critically dependent on the specific spatial arrangement of these groups, dictated by the stereochemistry at two chiral centers.
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Chiral Center 1 (C-3a): Located on the hexahydro-benzo[de]isoquinolin-1-one ring system.
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Chiral Center 2 (C-3): Located on the 1-azabicyclo[2.2.2]octan (quinuclidine) ring.
The clinically approved and pharmacologically active isomer is (3aS, 3S)-Palonosetron .[3][4] The subject of this guide, (3R)-Palonosetron , is the (3aS, 3R)-diastereomer .[5]
IUPAC Name: (3aS)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one.[5] CAS Number: 149654-00-2.[5] Molecular Formula: C₁₉H₂₄N₂O.[5] Molecular Weight: 296.41 g/mol .[5]
The structural difference lies in the orientation of the bond from the quinuclidine ring (at C-3) to the nitrogen of the isoquinolinone system. In the active isomer, this is the (S) configuration, whereas in the (3R) diastereomer, it is the (R) configuration. This seemingly minor change has profound implications for its pharmacological activity.
Physicochemical Properties
While extensive experimental data for the (3R)-Palonosetron diastereomer is not widely published, a comparison can be drawn between its computed properties and the known properties of the active isomer's hydrochloride salt. The hydrochloride salt is the form used in pharmaceutical preparations due to its enhanced solubility.[4]
| Property | (3aS, 3S)-Palonosetron Hydrochloride (Active API) | (3aS, 3R)-Palonosetron (Diastereomer) | Reference(s) |
| Physical Form | White solid | Solid (predicted) | [4] |
| Solubility | Freely soluble in water, soluble in propylene glycol, slightly soluble in ethanol | Not experimentally reported | [3][4] |
| Melting Point | >290ºC | Not experimentally reported | [1] |
| Molecular Weight | 332.87 g/mol | 296.41 g/mol (free base) | [3][5] |
| XLogP3 (Computed) | N/A | 2.8 | [5] |
| Hydrogen Bond Donors | 2 (as salt) | 0 (free base) | [5] |
| Hydrogen Bond Acceptors | 3 (as salt) | 2 (free base) | [5] |
Stereoselective Synthesis of (3R)-Palonosetron
The synthesis of Palonosetron stereoisomers is a classic example of asymmetric synthesis, where the chirality of the final product is determined by the chirality of the starting materials. The established route to the active (3S, 3S) isomer involves the coupling of (S)-1,2,3,4-tetrahydro-1-naphthoic acid with (S)-3-aminoquinuclidine.[6]
By logical extension, the synthesis of the (3aS, 3R) diastereomer requires the use of (R)-3-aminoquinuclidine as the key chiral building block, while retaining the (S)-configured acid. The causality is direct: the stereocenter on the quinuclidine ring is introduced via the amine starting material and is retained throughout the synthesis.
Protocol: Stereoselective Synthesis
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Amide Coupling: (S)-1,2,3,4-Tetrahydro-1-naphthoic acid is first activated, typically by conversion to an acid chloride using thionyl chloride (SOCl₂) in an inert solvent like toluene.[6] The activated acid is then reacted with (R)-(+)-3-aminoquinuclidine to form the corresponding amide intermediate. The choice of the (R)-enantiomer of the amine is the critical control point for this synthesis.[7]
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Amide Reduction: The resulting amide is reduced to the corresponding secondary amine. This is often achieved using a borane reagent, such as sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).
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Intramolecular Cyclization (Pictet-Spengler type): The secondary amine is cyclized to form the final tricyclic lactam structure. This intramolecular condensation is typically promoted by a Lewis acid and a carbonyl source, such as trichloromethyl chloroformate, to yield (3aS, 3R)-Palonosetron.
Pharmacology and Biological Significance
The pharmacological profile of Palonosetron is defined by its interaction with the 5-HT3 receptor, a ligand-gated ion channel involved in the emetic reflex.[8]
The Active Isomer: (3S, 3S)-Palonosetron
The active (S,S) isomer is a potent 5-HT3 receptor antagonist with a binding affinity (pKi of 10.5) that is over 30-fold higher than first-generation antagonists like ondansetron and granisetron.[2][9] Its mechanism is unique; it exhibits allosteric binding, positive cooperativity, and a very slow dissociation rate from the receptor.[4] This "pseudo-irreversible" binding contributes to its prolonged duration of action (~40-hour half-life) and efficacy against delayed CINV.[1][4]
The Diastereomer: (3R, 3S)-Palonosetron
There is a notable lack of published data on the specific 5-HT3 receptor binding affinity and functional activity of the (3R, 3S)-Palonosetron diastereomer. In the field of medicinal chemistry, it is common for only one stereoisomer of a chiral drug to possess the desired pharmacological activity. The other isomers often exhibit significantly lower affinity for the target receptor or may be completely inactive.
Field Insight: The absence of pharmacological data, coupled with the focus of analytical methods on its separation as an impurity, strongly suggests that (3R)-Palonosetron is considered a pharmacologically insignificant diastereomer . Its primary relevance in drug development is as a process-related impurity . The synthesis must be carefully controlled to minimize its formation, and validated analytical methods are required to quantify its presence in the final API, ensuring it remains below the stringent limits set by regulatory authorities (typically <0.15%).
Analytical Method for Chiral Separation
Ensuring the stereochemical purity of Palonosetron API is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the stereoisomers.
Protocol: Chiral HPLC for Palonosetron Isomers
This protocol is based on established methods for the enantiomeric separation of Palonosetron and its related impurities.
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System Preparation:
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HPLC System: A standard HPLC system with a UV detector.
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Chiral Column: A cellulose-based chiral stationary phase, such as Chiralcel OD-H or CHIRALPAK AD-H (250 mm × 4.6 mm, 5 µm), is highly effective. These columns provide the necessary stereospecific interactions to resolve the isomers.
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Mobile Phase: A normal-phase eluent is typically used. A representative composition is n-hexane, ethanol, and methanol in a 70:15:15 ratio. Small amounts of additives like diethylamine (DEA, ~0.1%) are crucial to improve peak shape and resolution for basic analytes like Palonosetron.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at 240 nm or 256 nm.
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-
Sample and Standard Preparation:
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Prepare a solution of the Palonosetron HCl bulk sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
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Prepare a reference solution containing a known low concentration of the (3R)-Palonosetron impurity standard. This is used for peak identification and to verify the sensitivity of the method.
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-
Chromatographic Run and Analysis:
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Equilibrate the column with the mobile phase until a stable baseline is achieved.
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Inject the sample solution.
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Monitor the chromatogram for the separation of the main (3S, 3S)-Palonosetron peak and any impurity peaks, including the (3R, 3S) diastereomer.
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System Suitability: Verify the resolution between the stereoisomer peaks meets the validated method's requirements.
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Quantification: Determine the amount of the (3R)-Palonosetron impurity in the sample by comparing its peak area to the area of the main peak, using area percentage calculations. The Limit of Detection (LOD) for such methods is typically around 0.05-0.10 µg/mL.
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References
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CHEMISTRY REVIEW(S). (2008). In accessdata.fda.gov. Retrieved from [Link]
- Deeks, E. D., & Plosker, G. L. (2004). Palonosetron. Drugs, 64(9), 961-972.
- Navari, R. M. (2009). Palonosetron: a second generation 5-hydroxytryptamine 3 receptor antagonist. Expert Opinion on Drug Metabolism & Toxicology, 5(12), 1549-1558.
- Rojas, C., Stathis, M., Thomas, A. G., Massuda, E. B., Alt, J., Zhang, J., ... & Slusher, B. (2008). Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor. Anesthesia & Analgesia, 107(2), 469-478.
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Palonosetron. In Wikipedia. Retrieved from [Link]
- Siddiqui, M. A., & Scott, L. J. (2004). Palonosetron. Drugs, 64(10), 1125-1132.
- Stathis, M., Pietra, C., Rojas, C., & Slusher, B. S. (2012). Palonosetron, a 5-HT3 receptor antagonist, induces G1 cell cycle arrest and autophagy in gastric cancer cells. Cancers, 4(2), 468-483.
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National Center for Biotechnology Information. (n.d.). Palonosetron, (3R)-. In PubChem Compound Database. Retrieved from [Link]
- A kind of synthetic method of palonosetron hydrochloride. (2008). Google Patents.
- Murthy, M., Krishnaiah, C., Jyothirmayi, K., Srinivas, K., Mukkanti, K., Kumar, R., & samanta, G. (2011). Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation. American Journal of Analytical Chemistry, 2(4), 437-446.
- Yu, X. R., Song, M., & Hang, T. J. (2008). Direct Enantiomeric Separation of Palonosetron Hydrochloride by Chiral HPLC. Chinese Journal of New Drugs, 10, 16.
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A Review on Analytical Methods for the Determination of Palonosetron in Pharmaceutical Formulation. (2019). ResearchGate. Retrieved from [Link]
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Hang, J. (2008). Direct Enantiomeric Separation of Palonosetron Hydrochloride by Chiral HPLC. Chinese Journal of New Drugs, 10, 16. Retrieved from [Link]
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